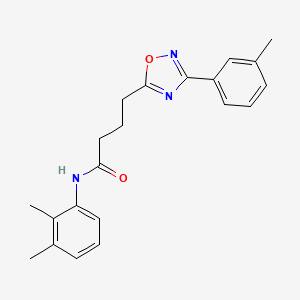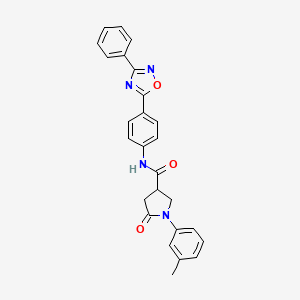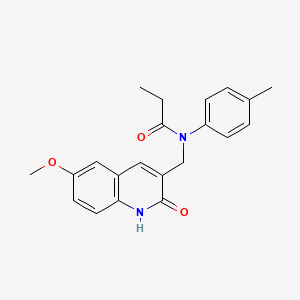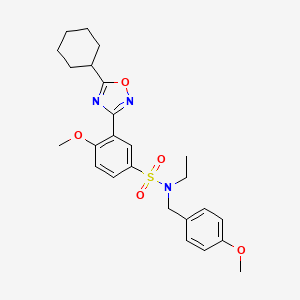
N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMXAA, is a synthetic compound that has gained significant attention in scientific research for its potential anticancer properties.
Mécanisme D'action
N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate the STING (Stimulator of Interferon Genes) pathway, which is involved in the production of type I interferons and other cytokines. This activation leads to the recruitment of immune cells to the tumor site and the destruction of tumor blood vessels, which ultimately leads to tumor necrosis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound induces the production of cytokines, including interferons, which leads to the activation of the immune system. Physiologically, this compound leads to the destruction of tumor blood vessels, which ultimately leads to tumor necrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its ability to induce tumor necrosis in a variety of cancer cell lines. However, one limitation of this compound is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of more stable analogs of this compound that can be used in aqueous solutions. Another area of research is the combination of this compound with other anticancer agents to enhance its effectiveness. Additionally, research is needed to better understand the mechanism of action of this compound and its potential use in clinical settings.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized through a multi-step process that involves the reaction of 2,3-dimethylbenzoyl chloride with m-tolylhydrazine to form the intermediate product, 2,3-dimethyl-N-(m-tolyl)benzohydrazide. This intermediate is then reacted with ethyl 4-bromobutyrate in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential anticancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer cells. This compound works by activating the immune system and inducing the production of cytokines, which leads to the destruction of tumor blood vessels.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-4-9-17(13-14)21-23-20(26-24-21)12-6-11-19(25)22-18-10-5-8-15(2)16(18)3/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUHFGZDTUJIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)

![N-(4-(N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7691692.png)







